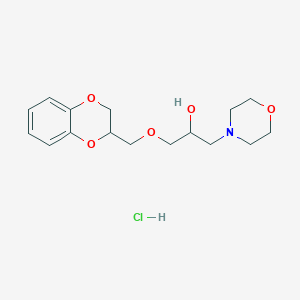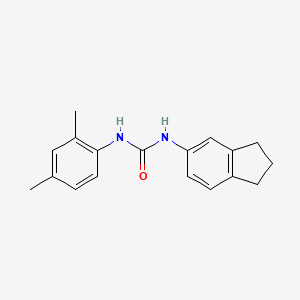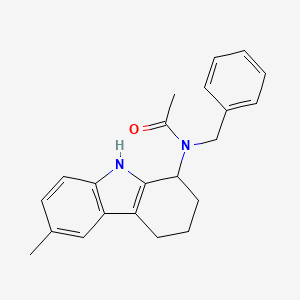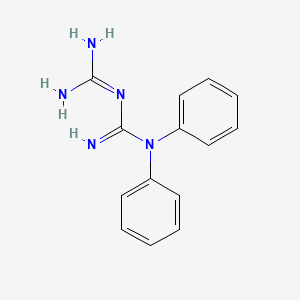![molecular formula C19H19NO2 B5002996 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5002996.png)
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline, also known as DMQ, is a synthetic compound that has been widely used in scientific research. This compound belongs to the quinoline family and has shown promising results in various biochemical and physiological studies. The purpose of
作用机制
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline exerts its effects through multiple mechanisms of action. This compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This compound can also activate the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. This compound can inhibit the NF-κB pathway, which is a major mediator of inflammation. This compound can also inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound can also reduce the production of reactive oxygen species and nitric oxide. This compound can reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound can also reduce the expression of anti-apoptotic proteins, such as Bcl-2, and increase the expression of pro-apoptotic proteins, such as Bax.
实验室实验的优点和局限性
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline has several advantages for lab experiments. This compound is stable and can be easily synthesized. This compound is also soluble in water and organic solvents, which makes it suitable for various experimental conditions. This compound is relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, this compound has some limitations for lab experiments. This compound can interfere with some assays that use fluorescence or luminescence as readouts. This compound can also have cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
未来方向
There are several future directions for 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline research. This compound can be further optimized to improve its potency and selectivity. This compound can also be modified to target specific cellular pathways or organelles. This compound can be used in combination with other drugs or therapies to enhance their efficacy. This compound can also be tested in animal models of various diseases to evaluate its therapeutic potential. Finally, this compound can be used as a lead compound for the development of new drugs with improved properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various biochemical and physiological studies. This compound has potent antioxidant and anti-inflammatory properties and can induce apoptosis in cancer cells. This compound has been used in the treatment of neurodegenerative diseases and has several advantages for lab experiments. This compound has multiple mechanisms of action and can be further optimized for future research. This compound has the potential to be a valuable tool for scientific research and drug development.
合成方法
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 3,4-dimethylphenol with ethylene oxide to produce 2-(3,4-dimethylphenoxy)ethanol. The 2-(3,4-dimethylphenoxy)ethanol is then reacted with 8-hydroxyquinoline in the presence of a catalyst to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline has been extensively used in scientific research due to its unique properties. This compound is a potent antioxidant and has been shown to protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been used in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-8-9-17(13-15(14)2)21-11-12-22-18-7-3-5-16-6-4-10-20-19(16)18/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIHUHGVLCQTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002925.png)
![5-(1,3-benzodioxol-5-ylmethylene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002927.png)
![2-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B5002933.png)
![16-[(diisobutylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5002941.png)
![ethyl 4-(3-fluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5002945.png)

![2-acetyl-7-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5002975.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-N-methylglycine](/img/structure/B5002983.png)
![methyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)butanoate](/img/structure/B5003001.png)


![4-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5003013.png)
![2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B5003020.png)